molecular formula C11H20N2O B13877608 1-Cycloheptylpiperazin-2-one

1-Cycloheptylpiperazin-2-one

Katalognummer: B13877608
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: OYEGXFJQMLNXRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cycloheptylpiperazin-2-one is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry due to their biological activity. The structure of this compound consists of a piperazine ring with a cycloheptyl group attached to it, making it a unique derivative in this class of compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptylpiperazin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of cycloheptylamine with ethylene oxide, followed by cyclization under basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cycloheptylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products: The major products formed from these reactions include various substituted piperazines, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

1-Cycloheptylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Wirkmechanismus

The mechanism of action of 1-Cycloheptylpiperazin-2-one involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The pathways involved may include inhibition of enzymes or interaction with cellular membranes, leading to changes in cellular function.

Vergleich Mit ähnlichen Verbindungen

    1-Cyclohexylpiperazine: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.

    1-Cyclopentylpiperazine: Contains a cyclopentyl group, making it smaller and potentially less sterically hindered.

Uniqueness: 1-Cycloheptylpiperazin-2-one is unique due to its larger cycloheptyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its smaller counterparts.

Eigenschaften

Molekularformel

C11H20N2O

Molekulargewicht

196.29 g/mol

IUPAC-Name

1-cycloheptylpiperazin-2-one

InChI

InChI=1S/C11H20N2O/c14-11-9-12-7-8-13(11)10-5-3-1-2-4-6-10/h10,12H,1-9H2

InChI-Schlüssel

OYEGXFJQMLNXRJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(CC1)N2CCNCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.